molecular formula C16H19NO3 B5392711 3-[(2-Methylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid

3-[(2-Methylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B5392711
M. Wt: 273.33 g/mol
InChI Key: MWBUDQFBEFLOSE-UHFFFAOYSA-N
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Description

3-[(2-Methylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid is a complex organic compound with a unique bicyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a bicyclo[2.2.1]heptane core with a carboxylic acid group and a 2-methylphenylcarbamoyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid typically involves a multi-step process. One common method is the [4 + 2] cycloaddition reaction, which allows for the formation of the bicyclo[2.2.1]heptane core . This reaction is often catalyzed by organocatalysts under mild conditions, ensuring high enantioselectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the carboxylic acid group to an alcohol or other derivatives.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxyl derivatives, while reduction can produce alcohols.

Scientific Research Applications

3-[(2-Methylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-[(2-Methylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying their activity. The carboxylic acid group can form hydrogen bonds, enhancing its binding affinity to targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-[(2-Methylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its specific substituent pattern, which can influence its reactivity and binding properties. The presence of the 2-methylphenyl group can enhance its hydrophobic interactions and potentially improve its efficacy in biological applications.

Properties

IUPAC Name

3-[(2-methylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-9-4-2-3-5-12(9)17-15(18)13-10-6-7-11(8-10)14(13)16(19)20/h2-5,10-11,13-14H,6-8H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBUDQFBEFLOSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2C3CCC(C3)C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-Methylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-[(2-Methylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 3
3-[(2-Methylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-[(2-Methylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 5
3-[(2-Methylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 6
3-[(2-Methylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid

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